molecular formula C6H4N4O B2878661 [1,2,4]Triazolo[1,5-a]pyrimidine-6-carbaldehyde CAS No. 933724-39-1

[1,2,4]Triazolo[1,5-a]pyrimidine-6-carbaldehyde

Cat. No.: B2878661
CAS No.: 933724-39-1
M. Wt: 148.125
InChI Key: HUXMAEVVLRUGJA-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The [1,2,4]Triazolo[1,5-a]pyrimidines (TPs) are a class of non-naturally occurring small molecules that have aroused the interest of researchers . They are known to target a variety of proteins and enzymes, contributing to their wide range of biological activities .

Mode of Action

For instance, some TPs have been described as cyclic adenosine 3′,5′-monophosphate (cAMP) phosphodiesterase (PDE) inhibitors , which can lead to an increase in cAMP levels, affecting various cellular processes.

Biochemical Pathways

TPs have been found to affect a variety of biochemical pathways due to their broad target profile. For example, they have been reported to have remarkable biological activities in domains such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer . The exact pathways affected by [1,2,4]Triazolo[1,5-a]pyrimidine-6-carbaldehyde and their downstream effects would depend on the specific targets of this compound.

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and the biochemical pathways it affects. For instance, if it acts as a PDE inhibitor, it could lead to increased levels of cAMP, affecting various cellular processes .

Chemical Reactions Analysis

Types of Reactions

[1,2,4]Triazolo[1,5-a]pyrimidine-6-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Properties

IUPAC Name

[1,2,4]triazolo[1,5-a]pyrimidine-6-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4O/c11-3-5-1-7-6-8-4-9-10(6)2-5/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUXMAEVVLRUGJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=NC=NN21)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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